4-(Trifluoromethylsulfonyl)anisole
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Overview
Description
4-(Trifluoromethylsulfonyl)anisole is a useful research compound. Its molecular formula is C8H7F3O3S and its molecular weight is 240.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Trifluoromethanesulfonic acid, a related compound to 4-(Trifluoromethylsulfonyl)anisole, is utilized in organic synthesis for various reactions including electrophilic aromatic substitution and the formation of carbon–carbon bonds. Its high protonating power and low nucleophilicity facilitate the generation of cationic species from organic molecules, which can be instrumental in synthesizing new organic compounds. This underscores the potential of trifluoromethylsulfonyl derivatives like this compound in synthetic organic chemistry, making it a valuable reagent for facilitating complex organic reactions (Kazakova & Vasilyev, 2017).
Environmental Impact and Degradation
Polyfluoroalkyl chemicals, which include compounds structurally related to this compound, are scrutinized for their environmental persistence and potential to degrade into perfluoroalkyl acids (PFAAs). Studies on microbial degradation highlight the resilience of these compounds in the environment, pointing to the necessity of understanding their fate for regulatory and remediation purposes. This highlights the broader environmental implications of using and disposing of compounds like this compound and the need for research into their biodegradability and impact on ecosystems (Liu & Avendaño, 2013).
Chemical Reactions and Applications
This compound, through its trifluoromethylsulfonyl group, plays a crucial role in the trifluoromethylation and related chemical reactions, including the synthesis of carbon–carbon and carbon–heteroatom bonds. Its utility in promoting electrophilic chlorination and other reactions underscores its versatility and importance in organic chemistry, providing pathways to synthesize compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Chachignon, Guyon, & Cahard, 2017).
Safety and Hazards
Future Directions
4-(Trifluoromethylsulfonyl)anisole is primarily used for research purposes. As research progresses, new applications and uses for this compound may be discovered.
Relevant Papers Several papers have been published on anisole, a related compound, and its properties. These papers discuss the fluorescence quantum yield for anisole at elevated temperatures and pressures , the photo-physical properties of anisole , and the fluorescence spectroscopy of anisole at elevated temperatures and pressures . These papers could provide valuable insights into the properties and potential applications of this compound.
Properties
IUPAC Name |
1-methoxy-4-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRPUPSJOQDBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344662 |
Source
|
Record name | 4-(Trifluoromethylsulfonyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15183-74-1 |
Source
|
Record name | 4-(Trifluoromethylsulfonyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.